molecular formula C16H17N3O3 B2778275 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1797183-61-9

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2778275
CAS No.: 1797183-61-9
M. Wt: 299.33
InChI Key: QSHMWYKNVJBZES-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Applications : Research has shown that derivatives of dihydropyrimidinones exhibit significant antibacterial and antifungal activities. For instance, specific compounds have demonstrated potent activity against gram-positive and gram-negative bacteria as well as fungi species like Aspergillus and Rhizopus (Al-Juboori, 2020). Another study highlighted the synthesis and characterization of heterocyclic tetrahydropyrido derivatives, emphasizing their molecular geometry and potential biological relevance (Chen & Liu, 2019).

  • Antitubercular Agents : Compounds synthesized from derivatives similar in structure to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in treating tuberculosis (Pathak et al., 2014).

  • Anticancer Activity : The synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, with some compounds showing promise in anticancer applications due to their ability to interact with various cancer cell lines, showcasing the potential of these compounds in oncological research (Jadhav et al., 2022).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis : Studies have demonstrated efficient methods for synthesizing dihydropyrimidinone derivatives, highlighting their chemical properties and potential applications in creating new materials with biological relevance. For example, the synthesis of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions has been reported, illustrating the versatility of these compounds in organic synthesis (Oliveira Udry et al., 2014).

  • Molecular Docking and Density Functional Theory (DFT) Calculations : Some studies have focused on the molecular docking and DFT calculations of synthesized compounds, providing insights into their molecular structures and interactions at the atomic level. This information is crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities (Al-Juboori, 2020).

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)19-7-6-13-12(9-19)8-17-11-18-13/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHMWYKNVJBZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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